4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Description
Properties
IUPAC Name |
4-chloro-5,5-difluoro-7H-pyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2N3O/c7-3-2-4(11-1-10-3)12-5(13)6(2,8)9/h1H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJLBTWGPXTUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)C(C(=O)N2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-60-6 | |
| Record name | 4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,5-difluoro-2,4-dihydropyrimidine with a suitable amine in the presence of a base, followed by cyclization to form the desired pyrrolopyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1226804-02-9)
- Structure : Methyl groups replace fluorines at position 5 (C₈H₈ClN₃O).
- However, methyl groups may improve lipophilicity, enhancing membrane permeability .
- Applications : Widely used in pharmaceutical R&D for cancer and antiviral therapies, with a projected CAGR of 10.4% (2025–2032) due to its versatility in drug discovery .
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS 1226804-06-3)
- Structure : A single methyl group at position 3.
- Properties: Intermediate steric bulk between dimethyl and difluoro analogs. Limited metabolic stability compared to fluorinated derivatives but may offer synthetic accessibility .
Positional Isomerism
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638772-11-8)
- Structure : Chlorine at position 2 instead of 4.
Functional Group Modifications
4-Chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1093799-53-1)
4-Chloro-5-fluoro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-6-ol (Compound 2d)
- Structure: Monofluoro substitution with a hydroxyl group.
- Properties : Hydroxyl group introduces hydrogen-bonding capability, improving solubility but reducing metabolic stability compared to the difluoro analog .
Market and Industrial Relevance
- 4-Chloro-5,5-dimethyl Analog: Dominates the specialty chemicals market, with key players like Combi-Blocks Inc. and Toronto Research Chemicals driving production. North America holds ~40% market share due to pharmaceutical R&D investments .
- 4-Chloro-5,5-difluoro Analog: Limited commercial data, but fluorinated analogs are increasingly prioritized in drug discovery for improved pharmacokinetics.
Strategic Recommendations
Prioritize Fluorinated Analogs : Invest in R&D for 4-chloro-5,5-difluoro derivatives to leverage fluorine’s metabolic advantages.
Explore Hybrid Derivatives : Combine fluorine and methyl substituents to balance lipophilicity and target engagement.
Expand Regional Markets : Target Asia-Pacific (30% market share ) for cost-effective synthesis of dimethyl analogs.
Biological Activity
4-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C6H4ClF2N3O
- Molecular Weight : 195.57 g/mol
- CAS Number : 1638763-60-6
Biological Activity Overview
The compound exhibits significant biological activities primarily in the realm of cancer therapeutics. Its mechanism of action often involves the inhibition of key cellular processes such as tubulin assembly and cell proliferation.
Anticancer Activity
- Inhibition of Cell Proliferation : Studies have shown that this compound demonstrates potent antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of HeLa cells effectively .
- Mechanism of Action : The compound acts as an inhibitor of tubulin assembly. This inhibition disrupts microtubule dynamics and spindle morphology during mitosis, leading to cell cycle arrest and apoptosis .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. For example, the introduction of different substituents on the phenyl group has been correlated with changes in cytotoxicity across various cancer cell lines. In one study, compounds with a chlorine substituent exhibited enhanced cytotoxicity against HepG2 cells compared to their unsubstituted counterparts .
Table 1: Cytotoxicity of this compound Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 45.0 | Tubulin assembly inhibition |
| HepG2 | 30.0 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 50.0 | Disruption of microtubule dynamics |
| MCF-7 | 55.0 | Cell cycle arrest and apoptosis |
Case Studies
- Study on HeLa Cells : In a controlled experiment assessing the effects on HeLa cells, treatment with this compound resulted in significant cell death due to its ability to disrupt microtubule formation during mitosis. Live-cell imaging confirmed alterations in spindle morphology indicative of mitotic failure .
- Comparative Analysis with Derivatives : Another study compared this compound with various derivatives to establish a SAR framework. The findings indicated that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold could enhance or diminish anticancer activity significantly. Notably, compounds with electron-withdrawing groups showed increased potency against HepG2 cells compared to those with electron-donating groups .
Q & A
Q. How do structural modifications impact metabolic stability?
- Methodological Answer :
- Fluorine Substitution : Reduces CYP450-mediated oxidation by blocking metabolic hotspots .
- Prolonged Stability Studies : Use liver microsomes and LC-MS/MS to track metabolite formation. For example, replacing methyl groups with trifluoromethyl enhances half-life in human hepatocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
